N-(2-Hydroxyethyl) Pseudoephedrine-d3

Description

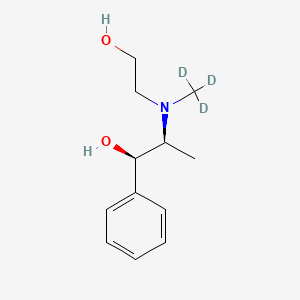

N-(2-Hydroxyethyl) Pseudoephedrine-d3 (CAS: 1330277-60-5) is a deuterium-labeled analog of pseudoephedrine, a well-known sympathomimetic amine. The deuterium substitution (three deuterium atoms) is typically located on the methyl group of the ethylamine side chain, as inferred from its molecular formula C₁₂H₁₆D₃NO₂ and molecular weight 209.28 + 3.02 (D3) . This compound is primarily utilized as an internal standard in mass spectrometry (MS) and liquid chromatography (LC)-MS workflows to enhance analytical precision for quantifying pseudoephedrine and its metabolites in pharmacokinetic or forensic studies .

Properties

Molecular Formula |

C12H19NO2 |

|---|---|

Molecular Weight |

212.30 g/mol |

IUPAC Name |

(1R,2S)-2-[2-hydroxyethyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol |

InChI |

InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3/t10-,12-/m0/s1/i2D3 |

InChI Key |

DZUDAROQGILUTD-CBBHXFRQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCO)[C@@H](C)[C@@H](C1=CC=CC=C1)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl) Pseudoephedrine-d3 typically involves the incorporation of deuterium atoms into the pseudoephedrine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent production of the compound. This may include the use of high-pressure reactors, automated synthesis systems, and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl) Pseudoephedrine-d3 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce corresponding ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(2-Hydroxyethyl) Pseudoephedrine-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl) Pseudoephedrine-d3 involves its interaction with various molecular targets and pathways. As a deuterated analogue, it exhibits similar pharmacological properties to pseudoephedrine but with altered metabolic stability and pharmacokinetics. This can result in differences in its biological effects and therapeutic potential .

Comparison with Similar Compounds

Deuterated Pseudoephedrine Derivatives

Deuterated analogs of pseudoephedrine are critical for avoiding isotopic interference in analytical assays. Below is a comparison of key deuterated derivatives:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature | Primary Application |

|---|---|---|---|---|---|

| N-(2-Hydroxyethyl) Pseudoephedrine-d3 | C₁₂H₁₆D₃NO₂ | 209.28 + 3.02 | 1330277-60-5 | Hydroxyethyl group with D3 labeling | Internal standard for LC-MS |

| N-Acetyl Pseudoephedrine-d3 | C₁₂H₁₄D₃NO₂ | 210.29 | N/A | Acetyl group with D3 labeling | Metabolic stability studies |

| N,O-Diacetyl Pseudoephedrine-d3 | C₁₄H₁₆D₃NO₃ | 243.32 | N/A | Dual acetyl groups with D3 labeling | Solubility modulation |

| N-Nitrosoephedrine-D3 | C₁₀D₃H₁₁N₂O₂ | 197.25 | N/A | Nitroso group with D3 labeling | Quantifying nitroso impurities |

Key Findings :

- Hydroxyethyl vs. Acetyl Groups : The hydroxyethyl group in this compound increases polarity compared to acetylated derivatives, improving aqueous solubility for biological sample analysis .

- Stability : N-Nitrosoephedrine-D3 is less stable under basic conditions due to the nitroso moiety, limiting its use to specific analytical contexts .

Non-Deuterated Structural Analogs

Non-deuterated analogs highlight functional group modifications and their pharmacological implications:

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference | Biological Relevance |

|---|---|---|---|---|---|

| Pseudoephedrine | C₁₀H₁₅NO | 165.23 | 90-82-4 | Parent compound; no modifications | Decongestant, chiral auxiliary |

| N-Methyl Pseudoephedrine | C₁₁H₁₇NO | 179.26 | 51018-28-1 | Methyl substitution on nitrogen | Reduced adrenergic activity |

| Phenylephrine Related Compound G | C₁₁H₁₅NO₄ | 225.24 | 1094089-46-9 | Carboxymethyl and hydroxyl groups | Impurity in phenylephrine synthesis |

Key Findings :

- Chiral Utility : Pseudoephedrine serves as a chiral auxiliary in asymmetric synthesis, as demonstrated in the synthesis of enantiomerically enriched amides (e.g., (S,S)-N-(2-Hydroxy-1-methyl-2-phenylethyl)-N-methyl-3-pyridineacetamide) .

- Pharmacological Impact : N-Methyl Pseudoephedrine exhibits reduced α-adrenergic receptor activation due to steric hindrance from the methyl group, making it less potent than pseudoephedrine .

Role in Chromatography

- LC-MS Performance : Deuterated analogs like this compound eliminate matrix effects in biological samples, enabling precise quantification .

- Retention Behavior : Hydroxyethyl-substituted derivatives show longer retention times in reversed-phase LC compared to acetylated analogs due to increased hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.